

# Technical Guide: 2-Cyclopropoxypyridin-3-amine Derivatives

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## Compound of Interest

*Compound Name:* 2-Cyclopropoxypyridin-3-amine

*Cat. No.:* B13138427

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## Core Identity & Significance

The **2-cyclopropoxypyridin-3-amine** scaffold combines a pyridine ring with a cyclopropyl ether at the 2-position and a primary amine at the 3-position. This arrangement creates a "push-pull" electronic system that is highly valuable for constructing fused heterocycles (e.g., imidazopyridines) or as a hinge-binding motif in kinase inhibitors.

## Primary Compound Data

Attribute	Specification
Chemical Name	2-Cyclopropoxypyridin-3-amine
CAS Number	2151757-47-8
Molecular Formula	C <sub>8</sub> H <sub>10</sub> N <sub>2</sub> O
Molecular Weight	150.18 g/mol
Key Functional Groups	Primary Amine (-NH <sub>2</sub> ), Cyclopropyl Ether (-O-cPr), Pyridine Nitrogen
pKa (Calculated)	~6.5 (Pyridine N), ~3.0 (Aniline N)
LogP	~1.2 (Moderate Lipophilicity)

## Key Derivatives & Intermediates

Compound Name	CAS Number	Role
2-Chloro-3-nitropyridine	5470-18-8	Starting Material (Electrophile for S <sub>N</sub> Ar)
2-Cyclopropoxy-3-nitropyridine	Not Assigned (Int-NO <sub>2</sub> )	Key Intermediate (Precursor to amine)
2-Chloro-5-cyclopropoxy-3-nitropyridine	1243350-30-2	Derivative (5-substituted isomer)
2-Cyclopropoxy-6-methoxypyridin-3-amine	1394933-53-9	Derivative (6-methoxy variant)

## Synthesis Protocol: The "Self-Validating" Workflow

This protocol describes the synthesis of **2-cyclopropoxypyridin-3-amine** from commercially available 2-chloro-3-nitropyridine. The process relies on nucleophilic aromatic substitution (S<sub>N</sub>Ar) followed by nitro reduction.

### Phase 1: Nucleophilic Displacement (S<sub>N</sub>Ar)

Objective: Install the cyclopropoxy group at the 2-position. Mechanism: The nitro group at C3 activates the C2-chlorine towards nucleophilic attack by the cyclopropoxide anion.

Reagents:

- Substrate: 2-Chloro-3-nitropyridine (1.0 eq)
- Nucleophile: Cyclopropanol (1.2 eq)
- Base: Sodium Hydride (NaH, 60% dispersion, 1.5 eq) or Cesium Carbonate ( $\text{Cs}_2\text{CO}_3$ , 2.0 eq)
- Solvent: Anhydrous THF or DMF

Step-by-Step Protocol:

- Activation: In a flame-dried flask under Argon, dissolve cyclopropanol in anhydrous THF (0.5 M).
- Deprotonation: Cool to 0°C. Add NaH portion-wise. Stir for 30 min until  $\text{H}_2$  evolution ceases. Validation: Solution becomes slightly turbid (alkoxide formation).
- Addition: Add 2-chloro-3-nitropyridine (dissolved in minimal THF) dropwise to the alkoxide solution.
- Reaction: Warm to Room Temperature (RT) and stir for 4–6 hours.
  - Validation (TLC/LCMS): Monitor disappearance of starting material (UV active) and appearance of the more polar product (2-cyclopropoxy-3-nitropyridine).
- Workup: Quench with sat.  $\text{NH}_4\text{Cl}$ .<sup>[1]</sup> Extract with EtOAc. Wash organic layer with brine, dry over  $\text{Na}_2\text{SO}_4$ , and concentrate.
- Purification: Flash chromatography (Hexanes/EtOAc). The product is typically a yellow solid.<sup>[2]</sup>

## Phase 2: Nitro Reduction

Objective: Convert the nitro group to the primary amine without cleaving the cyclopropyl ether.

Constraint: Avoid acidic conditions that might open the cyclopropane ring.

Reagents:

- Substrate: 2-Cyclopropoxy-3-nitropyridine (Int-NO<sub>2</sub>)
- Catalyst: 10% Pd/C (10 wt% loading)
- Hydrogen Source: H<sub>2</sub> gas (balloon, 1 atm)
- Solvent: Ethanol or Methanol

Step-by-Step Protocol:

- Preparation: Dissolve the nitro intermediate in Ethanol (0.2 M).
- Inerting: Purge the flask with Argon to remove oxygen. Add Pd/C catalyst carefully.
- Hydrogenation: Replace Argon with H<sub>2</sub> (balloon). Stir vigorously at RT for 2–12 hours.
  - Validation (LCMS): Look for the mass shift [M+H]<sup>+</sup> from ~181 (Nitro) to ~151 (Amine). The nitro peak should disappear completely.
- Filtration: Filter the mixture through a Celite pad to remove Pd/C. Wash the pad with Ethanol.
- Isolation: Concentrate the filtrate under reduced pressure to yield **2-cyclopropoxypyridin-3-amine** (CAS 2151757-47-8).
  - Note: The amine is air-sensitive; store under inert gas at -20°C.

## Visualization of Workflow

The following diagram illustrates the logical flow and critical decision points in the synthesis pathway.



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Caption: Two-step synthesis workflow for CAS 2151757-47-8 via SNAr and Hydrogenation.

## Applications in Drug Discovery

The **2-cyclopropoxy-pyridin-3-amine** scaffold is a "privileged structure" in medicinal chemistry, primarily used to target kinases and epigenetic enzymes.

### Case Study: PRMT5 Inhibitors

Recent patent literature (WO2025215153A1) highlights the use of this specific amine in the synthesis of PRMT5 (Protein Arginine Methyltransferase 5) inhibitors.

- Mechanism: The pyridine nitrogen acts as a hydrogen bond acceptor in the enzyme's active site, while the cyclopropoxy group fills a hydrophobic pocket, providing better metabolic stability than a linear alkoxy chain.
- Coupling Reaction: The amine is typically coupled with a carboxylic acid core (e.g., 6-(trifluoromethyl)nicotinic acid) using coupling agents like T3P (Propylphosphonic anhydride) to form the final amide drug candidate.

### Pharmacophore Logic

- Cyclopropyl Ether: Acts as a bioisostere for isopropyl or ethyl groups but with restricted conformation, potentially reducing the entropic penalty of binding.
- 3-Amino Group: Serves as the primary attachment point (via amide bond formation) to the rest of the drug molecule.
- Pyridine Nitrogen: Often interacts with the "hinge region" of kinase domains via hydrogen bonding.

## Safety & Handling

- **Toxicity:** Aminopyridines are generally toxic and can block potassium channels (similar to 4-aminopyridine). Handle with extreme care in a fume hood.
- **Skin Contact:** Corrosive/Irritant. Wear nitrile gloves and safety goggles.
- **Storage:** The free amine is prone to oxidation. Store in amber vials under Argon at 2–8°C.

## References

- World Intellectual Property Organization (WIPO). (2025). Patent WO2025215153A1: PRMT5 Inhibitors and Methods of Use. (Describes the synthesis of Int.66 and its reduction to the title amine). [3]

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## Sources

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- 3. WO2025215153A1 - Prmt5 inhibitors - Google Patents [[patents.google.com](https://patents.google.com)]
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